Piperdardine

Description

Properties

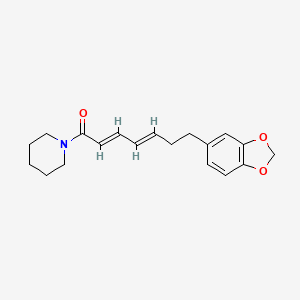

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2E,4E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4-dien-1-one |

InChI |

InChI=1S/C19H23NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,5,9-11,14H,3-4,6-8,12-13,15H2/b2-1+,9-5+ |

InChI Key |

FNECAUUPWFQEGF-RPFQBYKKSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/CCC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CCCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Hydrogenation

The piperidine core of this compound is frequently synthesized via reductive amination or hydrogenation of pyridine derivatives. For instance, hydrogenation of pyridine over a molybdenum disulfide catalyst yields piperidine, a foundational step for N-heterocycle construction. Recent advances employ single-atom alloy catalysts, such as Ru₁Co nanoparticles on hydroxyapatite (HAP), to facilitate cascade reactions. In one protocol, furfural undergoes reductive amination with ammonia and hydrogen, followed by ring rearrangement to form piperidine. This method achieves up to 93% yield under mild conditions, highlighting its scalability for pharmaceutical applications.

Key Steps :

Cross-Coupling Reactions

The benzodioxole moiety in this compound is introduced via palladium-catalyzed cross-coupling. A modified Suzuki-Miyaura reaction couples aryl boronic acids (e.g., 1,3-benzodioxol-5-ylboronic acid) with halogenated dienones. Larock and Weinreb demonstrated syn-selective couplings using Pd(OAc)₂ and P(o-Tol)₃, achieving stereochemical control in piperidine derivatives. For this compound, this approach could involve:

Johnson–Claisen Rearrangement and Sharpless Dihydroxylation

A novel protocol for non-natural piperidines utilizes Johnson–Claisen rearrangement and Sharpless asymmetric dihydroxylation to construct stereocenters. Applied to this compound, this method would involve:

- Claisen rearrangement of allyl vinyl ethers to form γ,δ-unsaturated esters.

- Sharpless dihydroxylation to install hydroxyl groups.

- Reductive lactamization to form the piperidine ring.

Functionalization and Protection Strategies

Selective Hydroxyl Protection

The synthesis of substituted piperidines often requires hydroxyl protection. In a patented method, primary alcohols are selectively protected using sulfonyl chlorides (e.g., TsCl) under basic conditions (pH 8–12). For this compound, this step ensures regioselective functionalization of the dienone chain without disturbing the benzodioxole group.

Example Protocol :

One-Pot Cascade Reactions

Recent methods emphasize one-pot cascades to minimize purification. Martin et al. developed [5 + 1] aza-Sakurai cyclizations using amines and aldehydes, forming spiropiperidines with three functional centers (NH, olefin, aryl groups). Adapting this to this compound could streamline the synthesis of its dienone system.

Natural Product Isolation

This compound occurs naturally in Piper species (e.g., Piper nigrum). Isolation methods include:

- Solvent Extraction : Ground pepper is extracted with ethanol or dichloromethane.

- Column Chromatography : Silica gel chromatography elutes this compound using hexane/ethyl acetate gradients.

- Crystallization : Recrystallization from hot ethanol yields pure crystals.

Yield Comparison :

| Method | Source | Yield (%) |

|---|---|---|

| Ethanol extraction | Piper nigrum | 0.27 |

| Column chromatography | Piper longum | 0.86 |

Chemical Reactions Analysis

Types of Reactions

Piperdardine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: This compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenated compounds and alkylating agents are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Piperdardine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: this compound derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key component in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and anti-inflammatory agents.

Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

Piperdardine exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Differences :

- This compound’s methylenedioxy group distinguishes it from piperine and pellitorine.

- Unlike guineensine, which has a fatty acid chain, this compound features a rigid cinnamoyl system .

Pharmacological and Antimicrobial Efficacy

This compound demonstrates superior anti-Vibrio activity compared to conventional antibiotics:

In disk diffusion assays, 300 mM this compound achieved a 28.65 mm inhibition zone against V. cholerae, surpassing Ampicillin (18.51 mm) and matching Chloramphenicol (29.47 mm) .

Comparative Analysis of Bioactivity

- Broad-Spectrum Action: this compound inhibits both ompU (outer membrane porin) and uppP (undecaprenyl pyrophosphate phosphatase), critical for bacterial cell wall synthesis, unlike dehydropipernonaline (specific to ompU) or eugenyl acetate (specific to uppP) .

- Synergy with Other Compounds: In Piper betel extracts, this compound coexists with guineensine and pinoresinol, which collectively enhance antimicrobial efficacy through multi-target inhibition .

- Toxicity Profile: this compound’s piperidine ring may contribute to lower cytotoxicity compared to dehydropipernonaline, which contains reactive α,β-unsaturated ketones .

Quantitative Presence in Natural Sources

This compound’s concentration varies across Piper species (HPLC data) :

| Source | This compound (mg/g) | Total Piperamides (mg/g) | This compound Proportion (%) |

|---|---|---|---|

| Black peppercorns | 1.8 | 153 | 1.2 |

| Green peppercorns | 0.5 | 129 | 0.4 |

| P. betel extracts | 2.1* | N/A | N/A |

Estimated from anti-Vibrio* activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.